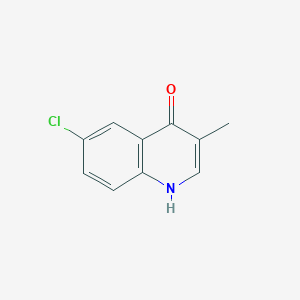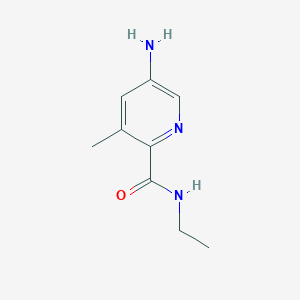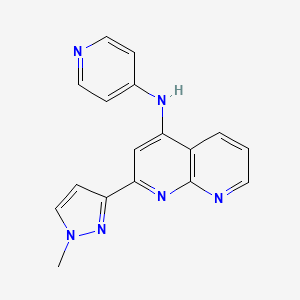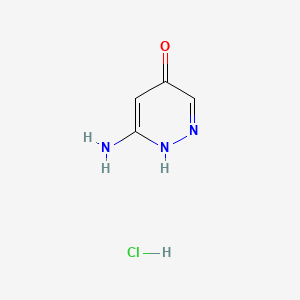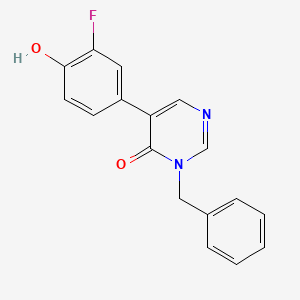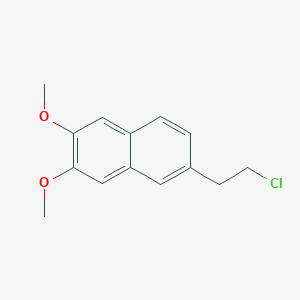![molecular formula C12H27N3O B13900603 (2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide](/img/structure/B13900603.png)
(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide is a compound with a complex structure that includes an amino group, a diethylaminoethyl group, and a dimethylbutanamide backbone
Métodos De Preparación
The synthesis of (2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylbutanoic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then treated with a suitable amine, such as 2-aminoethylamine, to introduce the amino group at the 2-position .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents (e.g., water, ethanol), and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved in its action include signal transduction pathways and metabolic pathways that are critical for cellular functions .
Comparación Con Compuestos Similares
(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide can be compared with similar compounds such as:
Poly(2-(diethylamino)ethyl methacrylate): A pH-sensitive polymer with temperature responsiveness.
Poly(2-(dimethylamino)ethyl methacrylate): Known for its antimicrobial properties.
2-(diethylamino)-N-[(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-yl]-6-thieno[3,2-c]pyridinecarboxamide: A compound with similar structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H27N3O |
|---|---|
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H27N3O/c1-6-15(7-2)9-8-14-11(16)10(13)12(3,4)5/h10H,6-9,13H2,1-5H3,(H,14,16)/t10-/m1/s1 |
Clave InChI |
DMOMUOPPGDSVEP-SNVBAGLBSA-N |
SMILES isomérico |
CCN(CC)CCNC(=O)[C@H](C(C)(C)C)N |
SMILES canónico |
CCN(CC)CCNC(=O)C(C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


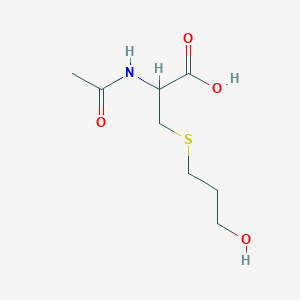
![1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene](/img/structure/B13900530.png)
![ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13900545.png)
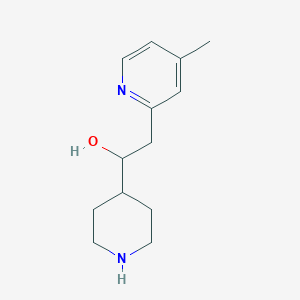
![2-bromo-5H,6H,7H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13900555.png)
![tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13900561.png)

